molecular formula C7H6F3NO4 B2448870 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid CAS No. 2243513-45-1

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid

Cat. No. B2448870
CAS RN: 2243513-45-1
M. Wt: 225.123
InChI Key: SWPGOIWAUZIUOZ-UHFFFAOYSA-N
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Description

The compound “4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate” is a related compound with the molecular formula CHFO . Another related compound is “4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid” with the molecular formula C5H7F3O3 .


Synthesis Analysis

A related compound, “4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one”, was synthesized through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of related compounds can be found in various databases .


Chemical Reactions Analysis

The compound “4,4,4-Trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one” underwent reactions with hydroxylamine and hydrazine .


Physical And Chemical Properties Analysis

The related compound “2-PROPENOIC ACID, 2-METHYL-, 4,4,4-TRIFLUORO-3-HYDROXY-1-METHYL-3-(TRIFLUOROMETHYL)BUTYL ESTER” has a predicted density of 1.321±0.06 g/cm3 and a predicted boiling point of 291.0±40.0 °C .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis and Derivatives : Enantiomerically pure derivatives of 4,4,4-Trifluoro-3-hydroxy-butanoic acid, branched in the 2- or 3-position, have been synthesized from 6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones. These derivatives are used as intermediates in the synthesis of various chemical compounds (Gautschi, Schweizer, & Seebach, 1994).

Chemical Properties and Reactions

  • Chemical Properties and Reactions : The compound has shown unique properties in dimerization reactions, forming a high-melting dimer with a twelve-membered-ring structure under certain conditions (CHIMIA, 1990).
  • Synthesis of Amino Acids : It has been used in the preparation of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives, important for the synthesis of threonine and allo-threonine analogs (Sting & Seebach, 1996).

Applications in Organic Synthesis

  • Building Block in Syntheses : This compound serves as a building block in the synthesis of various complex molecules, such as sitagliptin and its derivatives (Fıstıkçı et al., 2012).
  • Synthesis of Heterocyclic Compounds : It has been utilized in the synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds (Shi, Xu, & Xu, 1991).

Liquid Crystal Research

  • Nematic Liquid Crystals : Optically active derivatives of 4,4,4-trifluoro-3-hydroxybutanoic acid have been synthesized for use as chiral dopants in nematic liquid crystals (Tojo et al., 2006).

Peptide Synthesis

  • Peptide Synthesis : The 4,4,4-trifluoro-3-oxo-1-butenyl group, derived from 4,4,4-trifluoro-3-hydroxybutanoic acid, has been proposed as a protecting group for amino acids in peptide synthesis (Gorbunova et al., 1991).

properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO4/c8-7(9,10)6(14,3-4(12)13)5-11-1-2-15-5/h1-2,14H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPGOIWAUZIUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(CC(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanoic acid

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